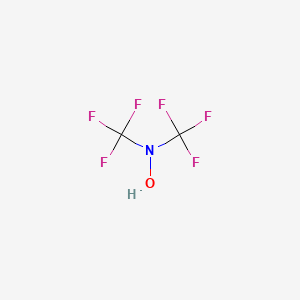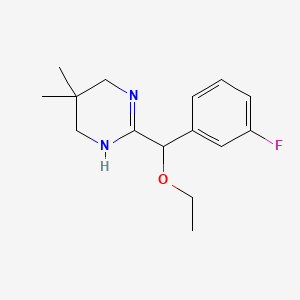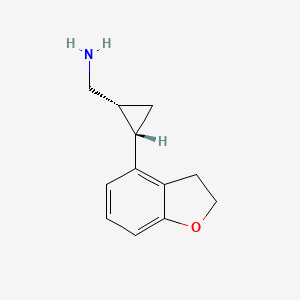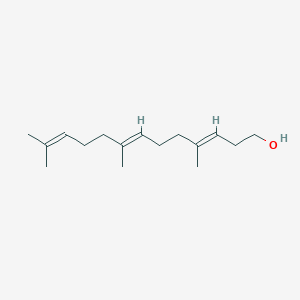
(E,E)-4,8,12-trimethyl-3,7,11-tridecatrienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol is an organic compound belonging to the class of sesquiterpenoids These compounds are characterized by their structure, which includes three isoprene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol typically involves the use of farnesyl cyanide as a starting material. The process includes several steps:
Refluxing: A mixture of farnesyl cyanide, potassium hydroxide, ethanol, and water is heated under reflux conditions.
Extraction: After refluxing, the mixture is extracted with diethyl ether to remove impurities.
Acidification: The aqueous solution is acidified with sulfuric acid to obtain the free acid.
Purification: The free acid is then extracted with diethyl ether, washed with water, and dried with sodium sulfate.
Industrial Production Methods
Industrial production methods for (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but uses industrial-grade equipment and reagents to ensure efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol
Wissenschaftliche Forschungsanwendungen
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. Similar compounds have been found to interact with proteins involved in various cellular processes, influencing biochemical pathways related to plant defense mechanisms. These interactions can lead to various effects at the molecular and cellular levels, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound shares a similar structure but differs in the position of double bonds.
(E)-α-farnesene: Another sesquiterpenoid with similar properties but different applications.
(E)-β-caryophyllene: Known for its role in plant defense and its use in fragrances and flavors.
Uniqueness
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol is unique due to its specific structure and the resulting chemical properties
Eigenschaften
CAS-Nummer |
459-89-2 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3/b15-10+,16-12+ |
InChI-Schlüssel |
KOICZDDAVPYKKX-NCZFFCEISA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CCO)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
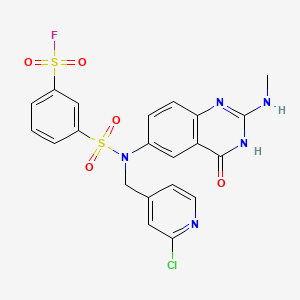
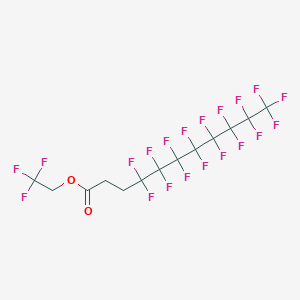
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

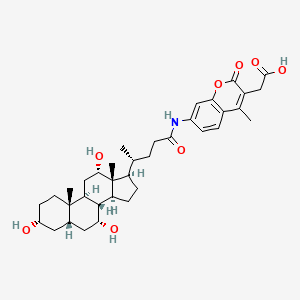
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)

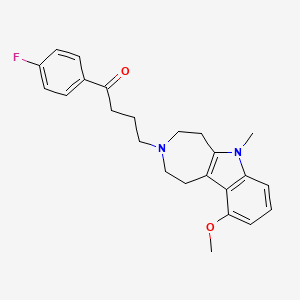
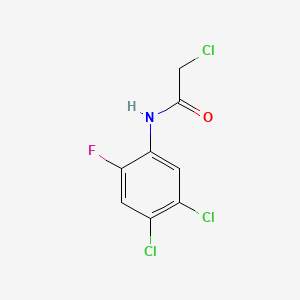
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
